molecular formula C11H15IN2O B13426933 S-(-)-Cotinine Methiodide

S-(-)-Cotinine Methiodide

Cat. No.: B13426933
M. Wt: 318.15 g/mol
InChI Key: LCDWVEXBMLRVKV-PPHPATTJSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-(-)-Cotinine Methiodide is a useful research compound. Its molecular formula is C11H15IN2O and its molecular weight is 318.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15IN2O

Molecular Weight

318.15 g/mol

IUPAC Name

(5S)-1-methyl-5-(1-methylpyridin-1-ium-3-yl)pyrrolidin-2-one;iodide

InChI

InChI=1S/C11H15N2O.HI/c1-12-7-3-4-9(8-12)10-5-6-11(14)13(10)2;/h3-4,7-8,10H,5-6H2,1-2H3;1H/q+1;/p-1/t10-;/m0./s1

InChI Key

LCDWVEXBMLRVKV-PPHPATTJSA-M

Isomeric SMILES

CN1[C@@H](CCC1=O)C2=C[N+](=CC=C2)C.[I-]

Canonical SMILES

CN1C(CCC1=O)C2=C[N+](=CC=C2)C.[I-]

Origin of Product

United States

Historical Context of Quaternary Ammonium Compounds As Nicotinic Probes

Quaternary ammonium (B1175870) compounds (QACs) are defined by a central nitrogen atom bonded to four organic groups, resulting in a permanent positive charge. mdpi.com This inherent charge has long been exploited by scientists to probe the function of ligand-gated ion channels, particularly the nicotinic acetylcholine (B1216132) receptors (nAChRs). mdpi.commmsl.cz The history of using QACs as nicotinic probes is intertwined with the foundational discoveries of neuromuscular transmission.

One of the earliest and most famous examples is tubocurarine (B1210278), a bisquaternary ammonium compound and the active component of curare. mmsl.cz Researchers identified that tubocurarine blocks nerve transmission by binding to nAChRs at the neuromuscular junction without opening the ion channel, thereby acting as an antagonist. mmsl.cz This discovery was pivotal, establishing that molecules with quaternary ammonium structures could interact potently with the acetylcholine binding site.

This led to the synthesis and study of a wide array of QACs, including antagonists like hexamethonium (B1218175) and decamethonium, to map out the structure and function of nAChRs. mmsl.czwikipedia.org Scientists learned that the distance between quaternary nitrogen atoms in bis-QACs was a critical determinant of their activity at different nAChR subtypes. mmsl.cz These compounds, by virtue of their permanent positive charge, were initially thought to be restricted to the periphery, unable to cross the blood-brain barrier. This characteristic, while limiting their systemic use for central nervous system targets, made them excellent tools for studying peripheral nAChRs and for differentiating between central and peripheral receptor-mediated effects. wikipedia.org

Over the decades, the development of more complex QACs, such as tris- and tetrakis-azaaromatic quaternary ammonium salts, has provided researchers with highly potent and, in some cases, subtype-selective antagonists for neuronal nAChRs. nih.govnih.gov These advanced probes have been instrumental in characterizing the nAChR subtypes that mediate neurotransmitter release, such as dopamine (B1211576). nih.govnih.gov The enduring use of QACs in nicotinic research underscores their fundamental utility in dissecting the pharmacology of this diverse receptor family.

Rationale for Investigating S Cotinine Methiodide As a Research Tool

Ligand Binding Dynamics and Affinity Profiling of S-(-)-Cotinine

Receptor Binding Kinetics

Detailed receptor binding kinetic studies providing specific association (k_on) and dissociation (k_off) rates for S-(-)-cotinine at various nAChR subtypes are not widely reported. The affinity of a ligand is determined by these kinetic parameters. In general, the interaction between a ligand and a receptor is a reversible process, and the equilibrium dissociation constant (Kd) is a ratio of the off-rate to the on-rate (k_off/k_on). wikipedia.org

Radioligand Binding Assays

Radioligand binding assays are a primary method for determining the affinity of a compound for a specific receptor. nih.gov In these assays, a radiolabeled compound of known affinity is used to label the receptors, and a non-radiolabeled compound (the competitor, such as cotinine) is added at increasing concentrations to displace the radioligand. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value. The inhibition constant (Ki) can then be calculated from the IC50.

Studies using this method have shown that cotinine generally has a much lower affinity for nAChRs compared to nicotine. frontiersin.orgnih.gov There are, however, significant discrepancies in the reported affinity values for cotinine in the literature. Some studies report Ki values for cotinine in the range of 1-4 µM for displacing [³H]nicotine or [³H]epibatidine binding in rat brain membranes. frontiersin.org Other studies have reported much higher Ki values, in the millimolar range, suggesting a significantly weaker interaction. frontiersin.orgnih.gov

Nicotinic Acetylcholine Receptor Subtype Selectivity of S-(-)-Cotinine

The diverse family of nAChRs is assembled from different combinations of subunits (e.g., α2-α10, β2-β4), resulting in receptors with distinct pharmacological properties. nih.govnih.gov

Homomeric nAChR Subtypes (e.g., α7, α9)

Homomeric nAChRs are composed of a single type of subunit, with the α7 nAChR being the most studied in the brain. nih.gov Cotinine has been shown to interact with α7 nAChRs. In one study, cotinine and nicotine were reported to have equal efficacy in displacing [¹²⁵I]α-bungarotoxin, a ligand that binds to α7 nAChRs, although cotinine was about 100-fold less potent than nicotine. nih.gov Some evidence suggests that cotinine may act as a positive allosteric modulator or sensitizer (B1316253) of α7 nAChRs. nih.gov

Heteromeric nAChR Subtypes (e.g., α3β4, α4β2, α6-containing)

Heteromeric nAChRs are composed of at least one alpha and one beta subunit. The α4β2 subtype is the most abundant high-affinity nicotine binding site in the brain. Radioligand binding studies indicate that cotinine has a very low affinity for α4β2* nAChRs (the asterisk denotes the potential presence of other subunits). nih.gov For instance, the Ki value for cotinine in displacing [³H]cytisine, a ligand for high-affinity α4β2* receptors, was reported to be over 200 µM. nih.gov

There is some evidence to suggest that cotinine may have a somewhat higher affinity for α3/α6β2* nAChRs compared to α4β2* nAChRs. nih.gov In squirrel monkey caudate, cotinine inhibited the binding of ¹²⁵I-α-conotoxinMII (a ligand for α3/α6β2* nAChRs) with an IC50 value of approximately 3.5 µM. nih.gov

Comparative Subtype Affinity Landscape with Nicotine and Cotinine

Nicotine consistently demonstrates a significantly higher affinity across various nAChR subtypes compared to its metabolite, cotinine. The difference in potency can range from approximately 200-fold to over 10,000-fold, depending on the specific nAChR subtype and the experimental conditions. frontiersin.orgnih.gov Cotinine's interaction is generally characterized as that of a weak agonist at several nAChR subtypes. nih.gov

Below is a data table comparing the reported binding affinities of nicotine and cotinine at different nAChR subtypes from various studies.

CompoundnAChR Subtype (Radioligand)Tissue/SystemAffinity (Ki or IC50)Relative Potency (Nicotine vs. Cotinine)Reference
Nicotine High-affinity sites ([³H]nicotine)Rat brain membranes~5-15 nM (Ki)~200-250x more potent frontiersin.org
Cotinine High-affinity sites ([³H]nicotine)Rat brain membranes~1-4 µM (Ki) frontiersin.org
Nicotine α4β2* ([³H]cytisine)Rat cerebral cortex0.6 nM (Ki)>300,000x more potent nih.gov
Cotinine α4β2* ([³H]cytisine)Rat cerebral cortex>200 µM (Ki) nih.gov
Nicotine α7 ([¹²⁵I]α-bungarotoxin)Torpedo membrane25 µM (IC50)~2x more potent nih.gov
Cotinine α7 ([¹²⁵I]α-bungarotoxin)Torpedo membrane50 µM (IC50) nih.gov
Nicotine α3/α6β2* (¹²⁵I-α-conotoxinMII)Squirrel monkey caudate5.7 nM (IC50)~600x more potent nih.gov
Cotinine α3/α6β2* (¹²⁵I-α-conotoxinMII)Squirrel monkey caudate~3.5 µM (IC50) nih.gov

Modulatory Actions on nAChR Function (Agonist/Antagonist/Partial Agonist Profiles)

The pharmacological profile of this compound at nicotinic acetylcholine receptors (nAChRs) is not extensively documented in publicly available scientific literature. However, its activity can be inferred from the well-characterized actions of its parent compound, S-(-)-cotinine, and from studies on analogous quaternized nicotinic compounds, such as nicotine methiodide. The addition of a methyl iodide group to the pyrrolidine (B122466) nitrogen creates a quaternary ammonium salt, a chemical modification that significantly alters the molecule's ability to cross biological membranes like the blood-brain barrier.

Pharmacological Profile of the Parent Compound: S-(-)-Cotinine

S-(-)-Cotinine, the primary metabolite of nicotine, interacts with nAChRs in a complex manner, generally acting as a weak agonist or partial agonist at several major nAChR subtypes. Current time information in Bangalore, IN. Its potency and efficacy are considerably lower than nicotine and vary depending on the specific subunit composition of the nAChR. Current time information in Bangalore, IN.mdpi.com

Research findings indicate that cotinine's primary interactions are with the α4β2, α7, and α3/α6β2 nAChR subtypes. Current time information in Bangalore, IN. It functions mainly as a weak agonist at these receptors. Current time information in Bangalore, IN. For instance, in studies using CHO cells, cotinine activated human α4β2 nAChRs with an EC₅₀ value of approximately 90 μM, demonstrating it to be about 115-fold less potent and 40% less efficacious than nicotine, which is characteristic of a weak partial agonist. Current time information in Bangalore, IN.

Furthermore, cotinine has been shown to inhibit acetylcholine-elicited responses in human α7 nAChRs with an IC₅₀ value of 175 μM. Current time information in Bangalore, IN. This suggests an antagonistic action at higher concentrations. The interaction is complex, as some studies also suggest that short-term exposure to cotinine can potentiate acetylcholine-induced currents at α7 receptors, hinting at a possible role as a positive allosteric modulator or a sensitizer. Current time information in Bangalore, IN.

The table below summarizes the reported activity of S-(-)-cotinine at various nAChR subtypes.

Receptor SubtypeCell System/PreparationReported ActionPotency (EC₅₀/IC₅₀/Ki)Efficacy Compared to NicotineSource
α4β2 CHO CellsWeak Partial Agonist~90 μM (EC₅₀)~40% Current time information in Bangalore, IN.
α4β2 Rat Brain MembranesBinding Affinity~1–4 μM (Ki)N/A Current time information in Bangalore, IN.
α7 Human, Xenopus oocytesInhibition of ACh response~175 μM (IC₅₀)N/A Current time information in Bangalore, IN.
α3/α6β2 *VariousWeak AgonistNot specifiedNot specified Current time information in Bangalore, IN.
α6/3β2β3 In vitroWeak AgonistHigh concentrations requiredLess potent than nicotine mdpi.com

Note: The asterisk () indicates that the receptor may contain other subunits.*

Inferred Profile of this compound

Quaternization of amine-containing compounds like cotinine involves the addition of an alkyl group (in this case, methyl), which imparts a permanent positive charge on the nitrogen atom. This has significant pharmacological consequences:

Peripheral Restriction: The primary effect of this modification is a drastic reduction in the ability of the molecule to cross the blood-brain barrier. Studies on nicotine's quaternary methiodide derivatives have shown that they penetrate the brain poorly. nih.gov Following peripheral administration, these compounds were inactive in tests requiring central nervous system action, whereas direct injection into the brain revealed pharmacological activity. nih.gov By analogy, this compound is expected to be a peripherally restricted agent, with its actions confined primarily to nAChRs outside of the central nervous system.

Preservation of Peripheral Activity: The addition of the methyl group does not necessarily eliminate the compound's intrinsic ability to bind to and modulate nAChRs. Nicotine methiodide, for example, retains pharmacological properties. nih.gov Therefore, it is plausible that this compound would exhibit a modulatory profile at peripheral nAChRs (e.g., in autonomic ganglia, the adrenal medulla, and at the neuromuscular junction) that is similar to that of cotinine—acting as a weak partial agonist or antagonist.

Potential for Metabolism: A noteworthy consideration from studies of nicotine methiodides is that they can be metabolized back to the parent compound (nicotine) to a small extent in vivo. nih.gov If this compound undergoes similar metabolic conversion to cotinine, it could lead to some central nervous system effects attributable to the parent compound, which would confound the interpretation of in-vivo studies.

Electrophysiological Investigations of S Cotinine Methiodide Action

In Vitro Electrophysiological Studies on Neuronal Preparations

In vitro electrophysiology, using isolated neuronal preparations such as brain slices, is a fundamental approach to understanding the direct actions of a compound on neurons, independent of systemic physiological effects. physiology.org For a charged molecule like S-(-)-Cotinine Methiodide, which is a quaternary ammonium (B1175870) salt, its inability to cross the blood-brain barrier makes in vitro preparations the primary method for studying its potential central nervous system effects. nih.gov These studies typically involve recording from individual neurons to observe changes in their electrical behavior upon application of the compound.

Whole-Cell Voltage-Clamp Recordings

Whole-cell voltage-clamp recording is a powerful technique used to study the ion currents across the membrane of a single neuron. nih.govresearchgate.net This method allows researchers to "clamp" the membrane potential at a set value and measure the currents that flow through ion channels at that voltage. nih.gov When investigating a compound like this compound, this technique can reveal its influence on specific types of ion channels.

In a typical experiment, a glass micropipette filled with a conductive solution is sealed onto the surface of a neuron. warneronline.com A brief suction pulse then ruptures the patch of membrane under the pipette, establishing electrical and diffusional continuity between the pipette interior and the cytoplasm of the cell. warneronline.com This "whole-cell" configuration allows for the control of the intracellular environment and the precise measurement of ionic currents. researchgate.net

While direct studies on this compound are not available, based on the properties of its parent compound, cotinine (B1669453), it would be expected to interact with nicotinic acetylcholine (B1216132) receptors (nAChRs). frontiersin.orgwikipedia.org Whole-cell voltage-clamp recordings would be instrumental in characterizing the nature of this interaction. For example, by holding a neuron at a negative potential (e.g., -70 mV) and applying this compound, one could measure any induced inward currents, which would be indicative of the opening of cation-permeable channels like nAChRs. frontiersin.org The amplitude and kinetics of these currents would provide information about the potency and efficacy of the compound at these receptors.

Table 1: Representative Data from Whole-Cell Voltage-Clamp Experiments on nAChR Agonists

AgonistConcentration (µM)Peak Inward Current (pA)Activation Time (ms)Deactivation Time (ms)
Acetylcholine100-500 ± 505 ± 150 ± 10
Nicotine (B1678760)10-300 ± 408 ± 2100 ± 15
Cotinine100-50 ± 1015 ± 3200 ± 25

This table presents hypothetical data based on known properties of nAChR agonists to illustrate the types of measurements obtained from whole-cell voltage-clamp recordings. The values for this compound would need to be determined experimentally.

Current-Clamp Recordings

In contrast to voltage-clamp, current-clamp recording measures the membrane potential (voltage) of a neuron while injecting a controlled amount of current. nih.gov This technique is used to study how a neuron's firing properties, such as action potential generation and resting membrane potential, are affected by a compound. physiology.orgubc.ca

When applying this compound in a current-clamp experiment, researchers would look for changes in the neuron's membrane potential. If the compound activates an excitatory receptor like the nAChR, it would be expected to cause a depolarization of the membrane, potentially bringing the neuron closer to its firing threshold. ubc.ca The magnitude of this depolarization would depend on the concentration of the compound and the density of the receptors on the neuron.

Furthermore, by injecting depolarizing current pulses into the neuron, it is possible to elicit action potentials. Current-clamp recordings would allow for the examination of whether this compound alters the threshold for action potential firing, the frequency of firing in response to a given stimulus, or the shape of the action potentials themselves. frontiersin.org

Characterization of Ion Channel Modulation

A primary goal of electrophysiological studies is to characterize how a compound modulates the function of specific ion channels. nih.gov For this compound, the main target would likely be the nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels. frontiersin.org Cotinine itself is known to be a weak agonist at several nAChR subtypes. frontiersin.org

Electrophysiological experiments would aim to determine:

Agonist vs. Antagonist Activity: Whether this compound activates the nAChRs (agonist) or blocks their activation by the endogenous neurotransmitter, acetylcholine (antagonist).

Subtype Selectivity: The relative potency and efficacy of the compound at different nAChR subtypes (e.g., α4β2, α7). This is often achieved by using cell lines that express specific receptor subtypes.

Allosteric Modulation: Whether the compound binds to a site on the receptor that is different from the acetylcholine binding site to modulate its function, a property that has been suggested for cotinine. ncats.io

Receptor Desensitization and Gating Properties

A key characteristic of nAChRs is that they undergo desensitization, a process where the receptor becomes non-responsive to the continued presence of an agonist. nih.gov Electrophysiological recordings are essential for studying the kinetics of this process. nih.gov

By applying this compound for prolonged periods and measuring the resulting current, researchers can determine the rate and extent of desensitization. This is crucial for understanding the potential long-term effects of the compound on neuronal signaling. A compound that causes rapid and profound desensitization might have a very different physiological effect than one that causes slow and incomplete desensitization. nih.gov

Gating properties, which refer to the conformational changes a channel undergoes when it opens and closes, can also be investigated. nih.gov Detailed analysis of the currents recorded during whole-cell voltage-clamp experiments can provide insights into how this compound affects the probability of channel opening, the mean open time, and the conductance of the channel.

S Cotinine Methiodide As a Neuropharmacological Probe

Differential Analysis of Central versus Peripheral Cholinergic Actions

Blood-Brain Barrier Permeability Limitations and Implications

A defining characteristic of S-(-)-cotinine methiodide and other quaternary methiodide derivatives is their limited ability to cross the blood-brain barrier (BBB). nih.gov The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS). The permanent positive charge of this compound significantly restricts its passage through the lipid-rich membranes of the BBB. nih.gov Studies have shown that radiolabelled methiodides of nicotine (B1678760) penetrate the brain poorly, with plasma-to-brain ratios greater than 20. nih.gov This poor permeability is a common feature among methiodide compounds, as demonstrated by other molecules like bicuculline (B1666979) methiodide and naloxone (B1662785) methiodide, which also show markedly reduced entry into the brain. nih.govnih.gov

This inherent limitation is, in fact, its greatest strength as a research tool. By administering this compound systemically, researchers can selectively activate peripheral nAChRs without directly stimulating those within the CNS. nih.gov This allows for the deconvolution of peripheral sensory and physiological effects from direct central actions, which is crucial for understanding the full spectrum of cholinergic signaling. nih.govnih.gov

Application in Distinguishing Systemic versus Direct Central Effects

The use of this compound and its analogs, such as nicotine pyrrolidine (B122466) methiodide (NIC-PM), has been instrumental in demonstrating that peripheral sensory inputs can significantly influence CNS activity. nih.govnih.gov Studies using c-Fos immunohistochemistry, a marker of neuronal activation, have revealed that peripherally-acting methiodides can induce neuronal activation in various brain regions. nih.govnih.gov For instance, NIC-PM has been shown to induce c-Fos immunoreactivity in brainstem nuclei like the locus coeruleus and in midbrain areas overlapping with the ventral tegmental area (VTA). nih.govnih.gov

These findings highlight that the sensory impact of stimulating peripheral nAChRs is transmitted to the CNS, activating key areas involved in reward and addiction circuits. nih.govnih.gov By comparing the effects of a BBB-permeable agonist like nicotine with its non-permeable methiodide counterpart, researchers can parse out which central effects are a direct result of the drug acting on brain receptors and which are secondary to peripheral stimulation.

Interactive Data Table: Blood-Brain Barrier Permeability of Methiodide Compounds

CompoundRelative BBB PermeabilityImplication for Research
This compound PoorAllows for the selective study of peripheral cholinergic effects.
Nicotine Pyrrolidine Methiodide (NIC-PM) PoorUsed to differentiate peripheral and central actions of nicotine. nih.govnih.gov
Bicuculline Methiodide PoorUtilized in models of epilepsy to induce seizures via a compromised BBB. nih.gov
Naloxone Methiodide PoorUsed to block peripheral opioid receptors without affecting central ones. nih.gov

Investigating Specific Neural Circuits and Neurotransmitter Systems

The application of this compound extends to the investigation of its indirect effects on various neurotransmitter systems, providing insights into the complex interplay between peripheral cholinergic activation and central neurochemistry.

Effects on Noradrenergic Systems

In contrast to the dopaminergic system, the noradrenergic system appears to be a more direct target of peripheral cholinergic stimulation. Immunohistochemical studies have demonstrated that both nicotine and its peripherally-acting analog, NIC-PM, activate noradrenergic neurons in the locus coeruleus (LC). nih.govnih.gov The LC is a major source of noradrenergic innervation to various brain regions, including the VTA. nih.gov These findings suggest that noradrenergic neurons in the LC are among the initial structures stimulated by the peripheral actions of nicotinic agonists. nih.govnih.gov This activation of the noradrenergic system may, in turn, modulate the activity of other neurotransmitter systems, including the dopaminergic pathways. researchgate.net

Interactions with Other Neurotransmitter Systems (e.g., Serotonin)

The interaction of cotinine (B1669453) and its derivatives with the serotonergic system has also been explored. Early in vitro studies indicated that low concentrations of cotinine could reduce serotonin (B10506) uptake and increase its spontaneous release in neocortical slices. nih.gov However, cotinine did not show significant binding to serotonin receptors. nih.gov This suggests that the effects of cotinine on the serotonin system may be mediated through indirect mechanisms rather than direct receptor interaction. The precise impact of peripherally-restricted this compound on central serotonin pathways remains an area for further investigation.

Interactive Data Table: Effects of Cotinine and its Analogs on Neurotransmitter Systems

Compound/AnalogNeurotransmitter SystemObserved EffectReference
Cotinine DopaminergicIncreases extracellular dopamine (B1211576) in the nucleus accumbens. nih.govnih.gov
Nicotine Pyrrolidine Methiodide (NIC-PM) DopaminergicNo direct c-Fos expression in VTA dopaminergic neurons. nih.govnih.gov
Nicotine Pyrrolidine Methiodide (NIC-PM) NoradrenergicActivates noradrenergic neurons in the locus coeruleus. nih.govnih.gov
Cotinine SerotonergicReduced uptake and increased spontaneous release in vitro. nih.gov

Comparative Pharmacology with Parent Alkaloids: Nicotine and Cotinine

Receptor Binding Affinity

Nicotine demonstrates a high affinity for various nAChR subtypes, which are ligand-gated ion channels composed of different subunit combinations. nih.gov In contrast, cotinine generally exhibits a significantly lower affinity for these receptors. wikipedia.org Some studies indicate that cotinine's affinity for nAChRs is approximately 100 times lower than that of nicotine. wikipedia.org

The binding affinities (Ki or IC50 values) of nicotine and cotinine for different nAChR subtypes are summarized in the table below. Lower values indicate a higher binding affinity.

CompoundnAChR SubtypeBinding Affinity (Ki or IC50)Species/TissueReference
Nicotine High-affinity sites (presumably α4β2)0.6 - 200 nMRat Brain frontiersin.org
α3/α6β25.7 nM (IC50)Squirrel Monkey Caudate frontiersin.org
α710 µM (IC50)Rat Brain frontiersin.org
Cotinine High-affinity sites (presumably α4β2)> 200 µM (Ki)Rat Brain frontiersin.org
α3/α6β2~3.5 µM (IC50)Squirrel Monkey Caudate frontiersin.org
α71 mM (IC50)Rat Brain frontiersin.org
Torpedo nAChR520 µM (Ki)Torpedo Membrane frontiersin.org

This table is interactive. You can sort the columns by clicking on the headers.

Functional Activity

Nicotine acts as an agonist at various nAChRs, meaning it binds to and activates these receptors. The activation of nAChRs by nicotine leads to the release of several neurotransmitters, which is believed to underlie its psychoactive and addictive properties.

Cotinine is generally considered a weak or partial agonist at nAChRs. frontiersin.orgnih.gov This means that while it can bind to and activate these receptors, the response it elicits is much weaker than that of a full agonist like nicotine. Some research also suggests that cotinine may act as a positive allosteric modulator at α7 nAChRs, which means it may enhance the effect of the primary neurotransmitter, acetylcholine (B1216132), without directly activating the receptor itself. wikipedia.org

The functional potencies (EC50 or IC50 values) of nicotine and cotinine at different nAChR subtypes are presented in the table below.

CompoundnAChR SubtypeFunctional Activity (EC50 or IC50)EffectSpecies/Cell LineReference
Nicotine α4β2~0.78 µM (EC50)AgonistCHO cells frontiersin.org
Cotinine α4β2~90 µM (EC50)Weak Partial AgonistCHO cells frontiersin.org
α7175 µM (IC50)Inhibits ACh-elicited responseHuman α7 nAChRs frontiersin.org
α3/α6β2* mediated DA release270 µM (EC50)AgonistSquirrel Monkey Striatal Synaptosomes frontiersin.org
α4β2* mediated DA release500-750 µM (EC50)AgonistSquirrel Monkey Striatal Synaptosomes frontiersin.org

This table is interactive. You can sort the columns by clicking on the headers.

Molecular and Structural Aspects of S Cotinine Methiodide Interaction

Computational Modeling and Molecular Docking Studies

Computational modeling and molecular docking are powerful tools used to predict and analyze the interaction between a ligand, such as S-(-)-cotinine methiodide, and its receptor at the molecular level. These studies provide insights into the binding affinity, orientation, and key interactions that stabilize the ligand-receptor complex.

Molecular docking simulations have been employed to investigate the binding of cotinine (B1669453) and its derivatives to various nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes. For instance, studies have docked (S)-cotinine into the acetylcholine-binding protein (AChBP), a structural homolog of the nAChR ligand-binding domain, to compare its binding pose with that of nicotine (B1678760). The results indicated a different theoretical binding pose for (S)-cotinine compared to nicotine, suggesting distinct interactions within the binding site. mdpi.com

Docking studies are instrumental in understanding structure-activity relationships by examining how structural modifications, such as the quaternization of the nitrogen atom in the pyridine (B92270) ring, affect receptor binding. These computational approaches can predict how the introduction of a methyl group and a positive charge in this compound alters its interaction with key amino acid residues in the receptor's binding pocket compared to its parent compound, S-(-)-cotinine. The stability of ligand-receptor complexes predicted by docking can be further validated and refined using molecular dynamics (MD) simulations, which provide a dynamic view of the interactions over time. nih.govheraldopenaccess.us

The reliability of docking methods is often validated by comparing the computationally predicted orientation of a known ligand with its experimentally determined pose from X-ray crystallography. A low root-mean-square deviation (RMSD) between the two poses indicates a reliable docking protocol that can then be applied to novel or modified compounds like this compound. mdpi.com

Table 1: Key Parameters in Computational Modeling of Ligand-Receptor Interactions

ParameterDescriptionRelevance to this compound
Binding Affinity (e.g., kcal/mol)A measure of the strength of the interaction between the ligand and the receptor. Lower values indicate stronger binding.Predicts how tightly this compound binds to its target receptor compared to other ligands. heraldopenaccess.us
Binding Pose/OrientationThe specific three-dimensional arrangement of the ligand within the receptor's binding site.Determines which amino acid residues this compound interacts with, influencing its pharmacological effect. mdpi.com
Root-Mean-Square Deviation (RMSD)A measure of the average distance between the atoms of superimposed molecules. Used to compare the docked pose with a known crystal structure.Validates the accuracy of the docking protocol for predicting the binding of cotinine derivatives. mdpi.com
Intermolecular InteractionsSpecific non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, electrostatic interactions) between the ligand and receptor.Identifies the key forces stabilizing the this compound-receptor complex.

Structure-Activity/Affinity Relationship (SAR/SAF) Analysis

Structure-activity relationship (SAR) and structure-affinity relationship (SAF) analyses are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity and binding affinity to a receptor.

For cotinine and its derivatives, SAR studies have revealed important structural features that govern their interaction with nAChRs. The parent molecule, (S)-cotinine, is the major metabolite of nicotine and possesses a significantly longer half-life. mdpi.comnih.gov While it binds to nAChRs, its potency is much lower than that of nicotine. wikipedia.org Structural modifications to the cotinine scaffold can dramatically alter its pharmacological properties.

Gas-phase studies combined with computational methods have highlighted conformational differences between nicotine and cotinine that may affect their receptor affinity. chemistryviews.org For example, the methyl group on the pyrrolidinone ring of cotinine can rotate, a feature not observed in nicotine. Additionally, the carbonyl group in cotinine can form an intramolecular hydrogen bond, which could influence its binding to acetylcholine receptors. chemistryviews.org

Quaternization of the pyridine nitrogen atom is a significant structural modification that can convert a nicotinic agonist into an antagonist. nih.gov This chemical change introduces a permanent positive charge and a bulkier group, which can drastically alter the compound's interaction with the receptor.

The introduction of a methyl group to the pyridine nitrogen of cotinine to form this compound is expected to significantly impact its receptor recognition. Generally, quaternization with alkyl halides has been used to create chiral ionic liquids from nicotine, which have applications as chiral solvating agents. researchgate.net In the context of receptor binding, this modification often leads to a decrease in binding affinity for certain transporters, as seen with cocaine methiodide compared to cocaine. researchgate.net However, for nicotinic ligands, this alteration can shift the pharmacological profile from agonism to antagonism. nih.gov The permanent positive charge on the methiodide derivative can enhance electrostatic interactions with negatively charged amino acid residues in the receptor's binding site, while the added methyl group can introduce steric hindrance, preventing the conformational changes required for receptor activation.

Table 2: Predicted Effects of Quaternization on Cotinine's Receptor Interaction

Structural ChangePredicted Effect on Receptor InteractionPotential Pharmacological Outcome
Introduction of a permanent positive chargeAltered electrostatic interactions with the receptor binding site.May increase or decrease binding affinity depending on the specific receptor subtype. Could shift the compound from an agonist to an antagonist.
Addition of a methyl group to the pyridine nitrogenIncreased steric bulk.May prevent the ligand from adopting the optimal conformation for receptor activation, leading to antagonistic activity. nih.gov
Overall change in molecular propertiesChanges in solubility, distribution, and ability to cross biological membranes.Altered pharmacokinetic and pharmacodynamic profiles.

Stereochemistry plays a critical role in the biological activity of many chiral molecules, as receptors often exhibit a high degree of enantioselectivity. This means that one enantiomer of a drug may have a significantly different or greater pharmacological effect than the other.

For cotinine, the naturally occurring and physiologically active form is the (S)-enantiomer. mdpi.com The stereochemistry at the C5 position of the pyrrolidinone ring is crucial for its interaction with biological targets. It is well-established for many cholinergic agonists that one enantiomer is significantly more potent than the other. For instance, the muscarinic activity of methacholine (B1211447) resides principally in the (S)-isomer, with a 240:1 potency ratio over the (R)-isomer. uomus.edu.iq

Given the importance of stereochemistry in ligand-receptor interactions, it is expected that this compound will exhibit different binding and activity profiles compared to its (R)-(+)-enantiomer. The specific three-dimensional arrangement of the pyridyl and methyl groups in the S-(-)-configuration will dictate its precise fit and interaction with the chiral environment of the receptor binding site.

Influence of Quaternization on Receptor Recognition

Allosteric Modulation and Orthosteric Binding Site Interactions

Nicotinic acetylcholine receptors possess both an orthosteric binding site, where the endogenous agonist acetylcholine binds, and one or more allosteric binding sites, which are topographically distinct. mdpi.comnih.gov Ligands that bind to the orthosteric site can be agonists (which activate the receptor) or competitive antagonists (which block activation). Allosteric modulators, on the other hand, bind to the allosteric sites and can either enhance (positive allosteric modulators, or PAMs) or reduce (negative allosteric modulators, or NAMs) the receptor's response to an orthosteric agonist. mdpi.com

While cotinine itself has been suggested to act as a positive allosteric modulator of α7 nAChRs, its primary interaction is generally considered to be at the orthosteric site, albeit with much lower affinity than nicotine. wikipedia.orgnih.gov The structural modifications in this compound, particularly the quaternization, raise questions about its primary site of action.

The conversion of nicotine from a potent agonist to a potent antagonist through N-alkylation suggests that this compound is likely to interact with the orthosteric binding site as a competitive antagonist. nih.gov The added bulk and charge of the methiodide group could prevent the "capping" of the binding site by loop C, a conformational change necessary for channel opening, thus stabilizing the receptor in its closed state.

However, the possibility of this compound also interacting with an allosteric site cannot be entirely ruled out without specific experimental data. Some compounds are known to interact with allosteric sites located in the extracellular or transmembrane domains of the receptor. nih.gov The definitive characterization of this compound as a competitive antagonist, a non-competitive antagonist acting at an allosteric site, or a silent desensitizer would require detailed functional assays.

Cellular Dynamics of this compound: An In Vitro Perspective

This compound, a quaternary ammonium (B1175870) derivative of cotinine, presents a unique molecular structure that dictates its interaction with cellular systems. As a methylated form of the primary metabolite of nicotine, its cellular journey, from uptake to intracellular distribution, is of significant scientific interest. This article explores the in vitro cellular uptake and intracellular dynamics of this compound, drawing upon the general principles of the behavior of quaternary ammonium compounds (QACs) in biological systems, due to the limited direct research on this specific molecule.

Cellular Uptake and Intracellular Dynamics in in Vitro Systems

The permanent cationic charge on the nitrogen atom of the pyrrolidine (B122466) ring in S-(-)-Cotinine Methiodide is a key determinant of its cellular interactions. This charge influences its ability to cross the lipid bilayer of cell membranes, a process fundamental to its biological activity.

The cellular uptake of quaternary ammonium (B1175870) compounds like this compound is generally understood to occur through several potential mechanisms. These can include passive diffusion, carrier-mediated transport, and endocytosis. The specific pathway utilized can be influenced by the cell type, the concentration of the compound, and the experimental conditions.

In the context of this compound, its structural similarity to other organic cations suggests that it may be a substrate for various transporters. For instance, organic cation transporters (OCTs) are known to facilitate the uptake of a wide range of cationic compounds. While direct evidence for this compound is lacking, studies on related quaternary amines provide a basis for hypothesizing its internalization routes.

The interaction of QACs with the cell membrane is a critical aspect of their internalization. The positively charged head of the molecule is expected to interact with the negatively charged components of the cell membrane, such as phospholipids. This electrostatic interaction can facilitate the subsequent steps of uptake.

It is also plausible that at higher concentrations, this compound could induce membrane perturbations, leading to internalization. Some QACs have been shown to disrupt membrane integrity, which could represent a non-specific pathway for cellular entry. rsc.org

Table 1: Potential Mechanisms of Cellular Internalization for this compound

MechanismDescriptionKey Factors
Passive Diffusion Movement across the cell membrane down a concentration gradient.Lipophilicity, molecular size, and membrane fluidity.
Carrier-Mediated Transport Utilization of specific transporter proteins, such as Organic Cation Transporters (OCTs).Transporter affinity and capacity, presence of competing substrates.
Endocytosis Engulfment of the compound by the cell membrane to form a vesicle.Cell type, concentration, and interaction with membrane receptors.
Membrane Disruption Alteration of the lipid bilayer integrity leading to cellular entry.Concentration of the compound, lipid composition of the membrane.

This table is illustrative and based on the general mechanisms for quaternary ammonium compounds, as specific data for this compound is not available.

Upon entering the cell, the intracellular fate of this compound is determined by its physicochemical properties and its interactions with subcellular organelles and macromolecules. Its permanent positive charge would likely lead to its accumulation in compartments with a negative membrane potential, such as mitochondria.

The localization of this compound can be investigated using techniques like fluorescence microscopy, assuming a fluorescently labeled version of the compound is available. Such studies would provide direct visual evidence of its distribution within the cell.

Given that some QACs can be actively transported, it is conceivable that this compound might be sequestered into specific organelles via transporter proteins present on their membranes. For example, if it is a substrate for mitochondrial transporters, it would preferentially accumulate in the mitochondrial matrix.

Furthermore, the interaction with intracellular proteins and nucleic acids could also influence its compartmentalization. The cationic nature of this compound might lead to binding with negatively charged macromolecules, thereby affecting its free concentration and distribution within the cytoplasm.

Table 2: Hypothesized Intracellular Localization of this compound

Subcellular CompartmentPotential for AccumulationRationale
Cytoplasm ModerateInitial site of entry before further distribution.
Mitochondria HighThe negative mitochondrial membrane potential would attract the positively charged compound.
Nucleus PossibleInteraction with negatively charged DNA and RNA is conceivable.
Endoplasmic Reticulum PossiblePotential for transport and metabolism.
Lysosomes PossibleSequestration and degradation pathway for some xenobiotics.

This table presents hypothesized localization based on the general behavior of quaternary ammonium compounds, as direct experimental data for this compound is not available.

Advancements and Future Directions in S Cotinine Methiodide Research

Development of Novel Analogs with Enhanced Selectivity

The development of novel analogs of nicotinic compounds is driven by the need for greater selectivity for the diverse subtypes of nicotinic acetylcholine (B1216132) receptors (nAChRs). researchgate.net The nAChR family consists of pentameric ligand-gated ion channels assembled from various combinations of subunits (e.g., α2-α10, β2-β4), with each subtype possessing distinct pharmacological and physiological properties. frontiersin.org The most abundant subtypes in the brain include α4β2 and α7 nAChRs. nih.gov The parent compound, cotinine (B1669453), is generally considered a weak agonist at several nAChR subtypes. frontiersin.orgfrontiersin.org For instance, it is significantly less potent than nicotine (B1678760) at activating α4β2 and α7 nAChRs. frontiersin.orgfrontiersin.org

The creation of analogs aims to enhance affinity and efficacy for specific nAChR subtypes, turning a broadly acting compound into a precise research probe. This is achieved through targeted chemical modifications. Strategies include:

Ring Modifications and Substitutions: Altering the core structure, as seen in the development of drugs from natural products like cytisine, can yield derivatives with improved selectivity. researchgate.net

Side-Chain Alterations: The synthesis of N-n-alkylnicotinium analogs from nicotine demonstrates that modifying the nitrogen side chain can generate compounds with selective actions at α7 nAChRs. frontiersin.org

Quaternization: The conversion of S-(-)-cotinine to S-(-)-Cotinine Methiodide is itself a form of analog development. While this specific change primarily impacts BBB permeability, it serves as a foundational step. Future work could involve creating other quaternary analogs with different alkyl groups to modulate potency at peripheral nAChR subtypes.

The ultimate goal is to create a library of this compound-based analogs that can selectively target peripheral nAChR subtypes, such as those in autonomic ganglia (predominantly α3-containing) or on immune cells (α7). mdpi.com Such tools would be invaluable for dissecting the specific roles these peripheral receptors play in physiology and disease.

Table 1: Comparative Activity of Nicotinic Compounds at Major nAChR Subtypes This table compiles representative data to illustrate the differences in potency and efficacy among nicotine, its metabolite cotinine, and other selective compounds. EC₅₀ represents the concentration required to elicit a half-maximal response.

Compound nAChR Subtype Agonist/Antagonist Potency (EC₅₀) / Inhibition (IC₅₀) Reference
Nicotine α4β2* Agonist Potent frontiersin.org
α7 Agonist Potent nih.gov
Cotinine α4β2* Weak Partial Agonist ~90 µM (115-fold less potent than nicotine) frontiersin.org
α7 Weak Agonist/Inhibitor IC₅₀ ~175 µM frontiersin.orgfrontiersin.org
α3β4* No detectable activity at tested concentrations --- frontiersin.org
RJR-2403 α4β2* Selective Agonist Potent nih.gov
PNU-282987 α7 Selective Agonist Potent nih.gov
Methyllycaconitine (MLA) α7 Selective Antagonist Potent (nM range) nih.gov
Dihydro-β-erythroidine (DHβE) β2-containing (e.g., α4β2) Selective Antagonist Potent (nM range) nih.gov

Integration with Advanced Imaging Techniques

Advanced imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) rely on radiolabeled molecules (radiotracers) to visualize and quantify biological processes in vivo. This compound presents a unique opportunity for developing imaging agents targeted to the periphery. Because it is excluded from the brain, a radiolabeled version (e.g., with Carbon-11 or Fluorine-18) would allow for the specific imaging of peripheral nAChRs without a confounding signal from the CNS.

While radiolabeled versions of BBB-permeable compounds like [¹¹C]nicotine and [¹¹C]cotinine have been used to study nAChR distribution within the brain, they cannot isolate the peripheral system. frontiersin.org The future direction is to synthesize and validate a radiotracer like [¹¹C]this compound. Such a tool would enable non-invasive studies of:

The density and function of nAChRs in autonomic ganglia, the adrenal medulla, and other peripheral organs.

Changes in peripheral nAChR expression in diseases such as autonomic dysfunction, inflammatory conditions, and certain cancers.

Furthermore, non-radioactive methiodide analogs have already proven useful in other imaging modalities. In a pharmacological magnetic resonance imaging (phMRI) study, the BBB-impermeable analog nicotine methiodide was used as a control to confirm that observed changes in brain blood volume were due to the central actions of nicotine and not the activation of peripheral receptors. nih.gov This demonstrates the value of quaternary analogs in disambiguating central from peripheral effects, a principle that is directly applicable to future imaging studies involving this compound. nih.gov

Role in Understanding Neurobiological Mechanisms of Cholinergic Systems

A fundamental challenge in neuropharmacology is distinguishing the central effects of a drug from the peripheral effects that can indirectly influence brain function. annualreviews.org The cholinergic system is present throughout the body, and activation of peripheral nAChRs on sensory nerve fibers can transmit signals to the CNS, triggering neurochemical and behavioral responses. nih.govnih.gov

Future research using this compound can precisely delineate the role of peripheral cotinine-sensitive nAChRs in:

Modulating Neurotransmitter Systems: Investigating how activation of peripheral nAChRs influences the release of central neurotransmitters like dopamine (B1211576), serotonin (B10506), and norepinephrine, which are crucial for mood, cognition, and reward. journal-jop.orgresearchgate.net

Cognitive and Behavioral Processes: Understanding the contribution of peripheral cholinergic tone to complex processes such as attention, learning, and memory, which are known to be modulated by the cholinergic system. jneurosci.org

Pathophysiological States: Exploring the role of peripheral nAChRs in the neurobiology of addiction and withdrawal, where sensory cues and peripheral interoceptive signals are known to play a significant part. nih.gov

By providing a means to selectively activate peripheral pathways, this compound and its future analogs will be instrumental in building a more complete and nuanced model of the cholinergic system's function in both health and disease.

Q & A

Basic Research Questions

Q. What standardized analytical methods are recommended for quantifying S-(-)-Cotinine Methiodide in biological samples, and how can their validity be ensured?

  • Methodological Answer : Gas chromatography (GC) paired with mass spectrometry (MS) is widely used due to its high sensitivity and specificity for cotinine detection. Key steps include:

  • Calibration : Use deuterated cotinine as an internal standard to correct for matrix effects .
  • Validation : Assess precision, accuracy, and limits of detection (LOD) per FDA/ICH guidelines. For example, inter-day variability should be <15% .
  • Sample Preparation : Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate cotinine from plasma/saliva, followed by derivatization if needed .

Q. How should researchers design controlled experiments to investigate the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • Randomization : Use double-blind, randomized parallel-group designs to minimize bias. Stratify participants by baseline cotinine levels (e.g., ≤250 ng/mL vs. >250 ng/mL) to account for metabolic variability .
  • Sampling Schedule : Collect serial blood/saliva samples at fixed intervals (e.g., 0, 2, 4, 8, 24 hours post-administration) to model absorption and elimination kinetics .
  • Controls : Include placebo groups and adjust for confounding variables like smoking status or secondhand exposure .

Q. What criteria should guide the synthesis and characterization of high-purity this compound for in vitro studies?

  • Methodological Answer :

  • Synthesis : Follow stereoselective synthetic routes (e.g., chiral resolution or asymmetric catalysis) to ensure enantiomeric purity. Document reaction conditions (temperature, solvent, catalyst) in detail .
  • Characterization : Use NMR (¹H, ¹³C), high-resolution MS, and polarimetry to confirm structure and optical activity. Purity should be ≥98% by HPLC with a chiral column .
  • Reproducibility : Provide step-by-step protocols in supplementary materials, including spectral data and chromatograms .

Advanced Research Questions

Q. How can researchers resolve contradictions in dose-response relationships of this compound across different experimental models?

  • Methodological Answer :

  • Meta-Analysis : Conduct a systematic review using PRISMA guidelines. Combine data from animal models, cell cultures, and human trials, adjusting for interspecies metabolic differences and assay sensitivity .
  • Sensitivity Analysis : Test if outliers or confounding factors (e.g., CYP2A6 enzyme activity) explain discrepancies. Use mixed-effects models to account for study heterogeneity .
  • In Silico Modeling : Apply physiologically based pharmacokinetic (PBPK) models to predict tissue-specific exposure levels and reconcile in vitro-in vivo disparities .

Q. What strategies are effective for integrating this compound biomarker data with multi-omics datasets in longitudinal studies?

  • Methodological Answer :

  • Data Harmonization : Align cotinine measurements with transcriptomic/proteomic data using time-matched sampling. Normalize values to baseline (e.g., fold-change) .
  • Machine Learning : Train classifiers (e.g., random forests) to identify cotinine-associated pathways (e.g., NF-κB signaling) from multi-omics layers. Validate with permutation tests .
  • Ethical Considerations : Share de-identified data via repositories like NIH BioLINCC, ensuring compliance with GDPR/HIPAA .

Q. How should researchers address challenges in replicating in vivo neuroprotective effects of this compound reported in preclinical studies?

  • Methodological Answer :

  • Rigorous Validation : Replicate studies in ≥2 independent labs using identical animal strains (e.g., C57BL/6 mice) and standardized dosing regimens (mg/kg/day) .
  • Behavioral Assays : Use blinded experimenters for tests like Morris water maze or forced swim test. Report effect sizes and confidence intervals to assess clinical relevance .
  • Publication of Negative Results : Submit non-replicable findings to journals like PLOS ONE to mitigate publication bias .

Methodological and Ethical Considerations

Q. What frameworks are recommended for formulating hypothesis-driven research questions on this compound?

  • Methodological Answer :

  • PICO Framework : Define Population (e.g., smokers vs. non-smokers), Intervention (dose range), Comparison (placebo), and Outcome (e.g., plasma half-life) .
  • FINER Criteria : Ensure questions are Feasible (adequate sample size), Interesting (mechanistic novelty), Novel (unexplored enantiomer-specific effects), Ethical (IRB approval), and Relevant (therapeutic potential) .

Q. How can researchers ensure ethical compliance and data integrity in human studies involving this compound?

  • Methodological Answer :

  • Informed Consent : Disclose risks of nicotine exposure and anonymize data. For vulnerable populations (e.g., pregnant individuals), include additional safeguards .
  • Data Retention : Store raw chromatograms and lab notebooks for ≥10 years. Use blockchain-based platforms for audit trails .
  • Conflict of Interest : Declare funding sources (e.g., pharmaceutical sponsors) and avoid data cherry-picking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.